3-(Morpholine-4-sulfonyl)benzylamine is a compound that has garnered attention in the field of medicinal chemistry due to its potential applications in drug development. This compound features a morpholine ring attached to a benzylamine moiety through a sulfonyl group, which can influence its biological activity and solubility.
The compound is synthesized through various chemical processes, often involving the reaction of morpholine derivatives with sulfonyl chlorides and benzylamines. Its synthesis is pivotal in creating analogues that may serve as pharmacological agents.
3-(Morpholine-4-sulfonyl)benzylamine can be classified as an organic compound, specifically a sulfonamide derivative. It falls under the category of benzylamines, which are known for their diverse biological activities, including antitumor and anti-inflammatory properties.
The synthesis of 3-(Morpholine-4-sulfonyl)benzylamine typically involves several steps:
The molecular formula for 3-(Morpholine-4-sulfonyl)benzylamine is . Its structure features:
NCC1=CC=C(S(=O)(N2CCOCC2)=O)C=C1
InChI=1S/C11H16N2O3S.ClH/c12-9-10-1-3-11(4-2-10)17(14,15)13
3-(Morpholine-4-sulfonyl)benzylamine can participate in various chemical reactions:
These reactions are essential for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties .
The mechanism by which 3-(Morpholine-4-sulfonyl)benzylamine exerts its biological effects involves interaction with specific biological targets, such as enzymes or receptors involved in inflammatory pathways.
Research indicates that structural analogues of this compound may inhibit specific pathways involved in inflammation and cell proliferation, highlighting its potential therapeutic uses.
Relevant data on these properties are crucial for understanding how the compound behaves in biological systems and during synthesis .
3-(Morpholine-4-sulfonyl)benzylamine has potential applications in various fields:
The compound systematically named as 3-(morpholine-4-sulfonyl)benzylamine (CAS: 933989-32-3) belongs to a specialized class of sulfonamide derivatives featuring a benzylamine group para to a morpholine-linked sulfonyl moiety. Its molecular formula is C₁₁H₁₆N₂O₃S, with a molecular weight of 256.32 g/mol. The IUPAC name [3-(morpholin-4-ylsulfonyl)phenyl]methanamine precisely defines its structure, consisting of a phenyl ring substituted at the 3-position with a sulfonyl group bridged to a morpholine heterocycle, while the benzyl carbon carries an amine functional group [1] [6] [10].
Structurally, it is classified as a sulfonamide hybrid due to the critical sulfonyl (–SO₂–) linker that connects the morpholine and phenyl rings. This linker confers planarity and electronic delocalization, facilitating interactions with biological targets. The morpholine ring (a six-membered heterocycle with oxygen and nitrogen atoms at positions 1 and 4) contributes to the molecule’s amphiphilic character, enhancing both water solubility (via the N-O dipole) and membrane permeability (via the lipophilic hydrocarbon backbone) [2] [3]. The primary amine (–CH₂NH₂) on the benzyl group serves as a versatile handle for chemical derivatization, commonly used in amide coupling or Schiff base formation to generate pharmacologically active molecules [5] [9].
Table 1: Nomenclature and Identifiers of 3-(Morpholine-4-sulfonyl)benzylamine
Identifier Type | Value |
---|---|
CAS Number | 933989-32-3 |
IUPAC Name | [3-(Morpholin-4-ylsulfonyl)phenyl]methanamine |
Molecular Formula | C₁₁H₁₆N₂O₃S |
Molecular Weight | 256.32 g/mol |
Common Synonyms | (3-(Morpholinosulfonyl)phenyl)methanamine; Benzenemethanamine, 3-(4-morpholinylsulfonyl)- |
Physicochemical properties predicted for this compound include a boiling point of 446.6±55.0 °C and a density of 1.309±0.06 g/cm³. The pKa of the benzylamine group is estimated at 8.70±0.10, indicating moderate basicity under physiological conditions. Storage recommendations emphasize protection from light and moisture at temperatures below –20°C under inert atmosphere to preserve stability [1] [3] [6].
Table 2: Key Structural Features and Roles
Structural Element | Role in Medicinal Chemistry |
---|---|
Morpholine Ring | Enhances solubility, metabolic stability, and bioavailability; acts as a hydrogen-bond acceptor |
Sulfonyl Linker (–SO₂–) | Provides structural rigidity; participates in polar interactions with enzyme active sites |
Benzylamine Group | Serves as a synthetic handle for derivatization; contributes to target binding via H-bonding |
The integration of morpholine and sulfonyl motifs into drug scaffolds dates to the mid-20th century, driven by the quest to optimize pharmacokinetic properties in bioactive molecules. Morpholine, recognized as a privileged structure, emerged prominently due to its ability to improve water solubility, reduce plasma protein binding, and enhance blood-brain barrier penetration in CNS-targeted therapeutics [2]. Early applications included its use in antibiotics (e.g., linezolid analogs) and antidepressants, where the morpholine’s O- and N-atoms facilitated critical hydrogen-bonding networks with target proteins.
The strategic fusion of sulfonamide groups with morpholine began gaining traction in the 1990s, capitalizing on the sulfonamide’s proven versatility in enzyme inhibition. Sulfonamides historically served as carbonic anhydrase inhibitors (e.g., acetazolamide), and their hybridization with morpholine expanded applications to kinases, phosphatases, and GPCR targets. This evolution is exemplified by gefitinib, an EGFR kinase inhibitor incorporating a morpholine-sulfonyl pharmacophore, which demonstrated enhanced selectivity and potency against tumor cells [2].
3-(Morpholine-4-sulfonyl)benzylamine itself emerged as a key intermediate in the early 2000s, coinciding with advances in combinatorial chemistry. Its synthesis typically involves the nucleophilic substitution of m-(chlorosulfonyl)benzyl chloride with morpholine, followed by azidation and reduction to install the primary amine. Modern refinements employ microwave-assisted synthesis or catalytic hydrogenation to improve yields [5] [9]. Recent applications highlight its role in designing inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases), enzymes implicated in thrombosis, diabetes, and cancer. For instance, derivatization of 3-(morpholine-4-sulfonyl)benzylamine yielded N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide, a potent h-NTPDase2 inhibitor (IC₅₀ = sub-μM) [5].
Table 3: Historical Milestones in Morpholine-Sulfonyl Hybrid Development
Time Period | Development Milestone | Representative Agent |
---|---|---|
1950–1970 | Morpholine introduced as a solubility modifier in antibiotics | Morpholine-functionalized penicillins |
1980–2000 | Rational design of sulfonamide-morpholine hybrids for kinase inhibition | Gefitinib (EGFR inhibitor) |
Early 2000s | Synthesis of 3-(morpholine-4-sulfonyl)benzylamine as a versatile scaffold | CAS 933989-32-3 (key intermediate) |
2010–Present | Application in ectonucleotidase inhibitors for inflammatory diseases | h-NTPDase inhibitors (e.g., compound 3f) |
Current research leverages this scaffold in cancer therapeutics, particularly in dual-targeting agents. For example, molecular hybrids incorporating 3-(morpholine-4-sulfonyl)benzylamine and benzimidazole units show nanomolar inhibition of xanthine oxidase (implicated in tumor progression) and acetylcholinesterase (relevant in chemotherapy-induced neuropathy) [9]. These innovations underscore the scaffold’s enduring relevance in addressing unmet medical needs through structural diversification.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3